molecular formula C16H20O3S B15168968 Methyl 4-(oct-1-yne-1-sulfinyl)benzoate CAS No. 648436-56-0

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate

Cat. No.: B15168968
CAS No.: 648436-56-0
M. Wt: 292.4 g/mol
InChI Key: QPVFQTRURIWQKT-UHFFFAOYSA-N
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Description

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted at the para position with an oct-1-yne sulfinyl group. The sulfinyl (–S(O)–) moiety introduces significant polarity and chirality, making the compound of interest in asymmetric synthesis and materials science. Its structure combines a rigid aromatic core with a flexible alkyne chain, enabling unique interactions in supramolecular chemistry. Characterization likely involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography, as evidenced by standard practices for structurally similar compounds .

Properties

CAS No.

648436-56-0

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 4-oct-1-ynylsulfinylbenzoate

InChI

InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3

InChI Key

QPVFQTRURIWQKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.

    Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Key Compounds for Comparison:

  • Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
  • Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
  • Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
Property Target Compound C1 C2 C4
Core Structure Benzoate + sulfinyl-octyne Benzoate + quinoline-piperazine Benzoate + quinoline-piperazine-Br Benzoate + quinoline-piperazine-F
Substituent Electronic Effect Strong electron-withdrawing (sulfinyl) Moderate electron-withdrawing (quinoline) Strong electron-withdrawing (Br) Moderate electron-withdrawing (F)
Polarity High (due to sulfinyl) Moderate High Moderate
Chirality Present (sulfinyl group) Absent Absent Absent

Key Observations :

  • Halogen substituents (e.g., Br in C2) increase molecular weight and lipophilicity, whereas the sulfinyl group improves aqueous solubility .

Physicochemical Properties

Spectroscopic Characterization

  • 1H NMR: The sulfinyl group in the target compound would deshield adjacent protons, causing distinct shifts (e.g., δ 2.5–3.5 ppm for –SO– protons) compared to quinoline-based analogs (δ 7.0–8.5 ppm for aromatic protons) .
  • HRMS : Accurate mass data would confirm the molecular formula (e.g., C₁₆H₁₈O₃S for the target vs. C₂₈H₂₅N₃O₃ for C1) .

Research Findings and Methodological Insights

  • Structural Elucidation : X-ray crystallography using SHELX or SIR97 software is critical for confirming the sulfinyl group’s conformation and absolute configuration .

Q & A

Q. Advanced Research

  • Cross-validation : Compare NMR data with X-ray results (e.g., SHELX-refined structures) to confirm assignments .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Isotopic labeling : Introduce deuterium at the octyne terminal to simplify ¹H NMR splitting patterns .

What are the key challenges in optimizing reaction yields for derivatives of this compound?

Q. Advanced Research

  • Competitive side reactions : The sulfinyl group may oxidize to sulfone under harsh conditions; monitor via TLC/LC-MS .
  • Steric hindrance : Bulky substituents on the benzoate ring can reduce coupling efficiency; use PdCl₂(PPh₃)₂ catalysts for sterically demanding reactions .
  • Purification : Separate isomers (e.g., sulfinyl diastereomers) via chiral HPLC or recrystallization in hexane/ethyl acetate .

What biological interaction studies are feasible with this compound?

Q. Advanced Research

  • Enzyme inhibition assays : Test sulfinyl-mediated interactions with cysteine proteases (e.g., caspase-3) using fluorogenic substrates .
  • Cellular uptake studies : Label the octyne with a fluorescent tag (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • SAR analysis : Modify the octyne chain length to assess how lipophilicity affects membrane permeability .

How does the sulfinyl group affect the compound’s reactivity compared to sulfone or thioether analogs?

Q. Basic Research

  • Electrophilicity : The sulfinyl group is more electrophilic than thioethers but less than sulfones, enabling selective nucleophilic attacks .
  • Redox activity : Susceptible to reduction (e.g., with NaBH₄) to thioethers or oxidation to sulfones, useful in prodrug design .
  • Steric effects : The sulfinyl oxygen introduces chirality, impacting binding to asymmetric biological targets .

What computational tools are recommended for modeling this compound’s interactions?

Q. Advanced Research

  • Docking simulations : AutoDock Vina to predict binding modes with protein targets (e.g., kinases) .
  • MD simulations : GROMACS for studying sulfinyl group dynamics in lipid bilayers .
  • QSAR models : Use MOE or Schrodinger Suite to correlate structural features (e.g., octyne length) with bioactivity .

How can researchers mitigate hazards associated with handling this compound?

Q. Basic Research

  • Ventilation : Use fume hoods due to potential sulfoxide decomposition products (e.g., SO₂) .
  • PPE : Nitrile gloves and goggles; avoid contact with reducing agents to prevent exothermic reactions .
  • Waste disposal : Neutralize with aqueous bicarbonate before disposal .

What are unresolved research questions regarding this compound’s applications?

Q. Advanced Research

  • Mechanistic ambiguity : Does the sulfinyl group act as a hydrogen-bond acceptor or participate in redox cycling in vivo? .
  • Synthetic scalability : Can flow chemistry improve yields for multi-step syntheses? .
  • Biological selectivity : How does the octyne chain length influence target specificity vs. off-target effects? .

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